methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromine atom at the 4-position, a chlorophenyl group at the 3-position, and a methyl ester group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an ester or a diketone.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 4-position.
Attachment of the chlorophenyl group: This step often involves a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the chlorophenyl group is coupled with the pyrazole ring in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The chlorophenyl group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would yield a reduced pyrazole derivative.
Scientific Research Applications
Methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological research: It serves as a tool compound in the study of enzyme inhibition and receptor binding.
Industrial applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the enzyme or receptor, thereby blocking its activity and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.
Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate: Lacks the chlorine atom on the phenyl ring.
Methyl 4-bromo-3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate: Contains a fluorine atom instead of chlorine on the phenyl ring.
Uniqueness
Methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the bromine and chlorophenyl groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct pharmacological and material properties compared to similar compounds.
Properties
IUPAC Name |
methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-11(16)10-8(12)9(14-15-10)6-3-2-4-7(13)5-6/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTFCVNVKHYXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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